2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione is a quinone derivative known for its unique chemical properties and applications. This compound is characterized by the presence of two tert-butyl groups attached to a cyclohexa-2,5-diene-1,4-dione core. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione typically involves the oxidation of 2,6-di-tert-butylphenol. One common method includes the use of oxidizing agents such as persulfate and ferricyanide . Another approach involves the use of lead oxide (PbO) as an oxidant . The reaction conditions often require the presence of secondary amines like morpholine or piperidine to catalyze the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidants and solvent-free processes is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone methides.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Persulfate, ferricyanide, and lead oxide are commonly used.
Reducing Agents: Sodium borohydride and other hydride donors can be used for reduction reactions.
Catalysts: Secondary amines like morpholine and piperidine are often used as catalysts.
Major Products
Quinone Methides: Formed through oxidation reactions.
Hydroquinone Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in oxidation-reduction cycles. This redox activity is crucial for its antioxidant properties and its role in stabilizing reactive intermediates in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-1,4-benzoquinone: Similar in structure but with different substitution patterns.
2,6-Di-tert-butylphenol: A precursor in the synthesis of 2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione.
4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone: Another quinone derivative with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern and its ability to participate in a wide range of chemical reactions. Its antioxidant properties and applications in various fields make it a valuable compound in scientific research .
Properties
CAS No. |
55299-14-4 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,3-ditert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)11-9(15)7-8-10(16)12(11)14(4,5)6/h7-8H,1-6H3 |
InChI Key |
LLAPDTLOSXJGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)C=CC1=O)C(C)(C)C |
Origin of Product |
United States |
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